molecular formula C13H11ClOS2 B030885 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone CAS No. 160982-09-2

1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone

Cat. No.: B030885
CAS No.: 160982-09-2
M. Wt: 282.8 g/mol
InChI Key: REGHIPPKDCMIBD-UHFFFAOYSA-N
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Description

1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a benzylthio group and a chlorine atom attached to the thiophene ring, along with an ethanone group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a benzyl halide.

    Formation of the Ethanone Group: The ethanone group can be introduced through Friedel-Crafts acylation, where an acyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfur-containing heterocycles with biological targets.

    Industry: Used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone involves its interaction with various molecular targets and pathways. The presence of the benzylthio group and the chlorine atom can influence the compound’s reactivity and binding affinity to biological targets. The thiophene ring’s aromaticity allows for π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

    Thiophene: The parent compound, lacking the benzylthio and chlorine substituents.

    2-Benzylthiothiophene: Similar structure but without the chlorine atom.

    5-Chlorothiophene-2-carboxylic acid: Contains a carboxylic acid group instead of the ethanone group.

Uniqueness: 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone is unique due to the combination of the benzylthio group, chlorine atom, and ethanone group on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(2-benzylsulfanyl-5-chlorothiophen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClOS2/c1-9(15)11-7-12(14)17-13(11)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGHIPPKDCMIBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC(=C1)Cl)SCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10430975
Record name 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160982-09-2
Record name 1-[5-Chloro-2-[(phenylmethyl)thio]-3-thienyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160982-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture consisting of thiourea (858.4 g, 11.28 mol), benzyl bromide (1,930 g, 11.28 mol), THF (9000 ml), and water (3000 ml) was heated at reflux temperature for 2 hr followed by cooling to 50° C. To this solution was added 3-acetyl-2,5-dichlorothiophene (2000 g, 10.25 mol) and an aqueous solution of sodium hydroxide (2,200 g of 50% NaOH diluted to 3000 ml); this mixture was heated at reflux temperature for 4 hr, cooled to room temperature, and the two layers separated. The organic layer was diluted with ethyl acetate (6000 ml) and washed with water (3×2000 ml) and saturated aqueous sodium chloride, dried (MgSO4), and the solvent evaporated to give a residue which was triturated with hexane. This solid was collected by filtration and dried to give the desired product (2,550 g, 88%): mp 86°-88° C.
Quantity
858.4 g
Type
reactant
Reaction Step One
Quantity
11.28 mol
Type
reactant
Reaction Step Two
Quantity
2000 g
Type
reactant
Reaction Step Three
Quantity
3000 mL
Type
reactant
Reaction Step Four
Name
Quantity
3000 mL
Type
solvent
Reaction Step Five
Name
Quantity
9000 mL
Type
solvent
Reaction Step Six
Yield
88%

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